molecular formula C11H6INS3 B12898211 5-(4-Iodophenyl)-2H,5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione CAS No. 923275-89-2

5-(4-Iodophenyl)-2H,5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione

Cat. No.: B12898211
CAS No.: 923275-89-2
M. Wt: 375.3 g/mol
InChI Key: HYRPQYSAGNLGDV-UHFFFAOYSA-N
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Description

5-(4-Iodophenyl)-2H,5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione is a sulfur-rich heterocyclic compound featuring a pyrrolo-annulated dithiolothione core substituted with a 4-iodophenyl group. This structural motif places it within a broader class of electron-deficient or electron-donor systems, which are pivotal in supramolecular chemistry and materials science .

Properties

CAS No.

923275-89-2

Molecular Formula

C11H6INS3

Molecular Weight

375.3 g/mol

IUPAC Name

5-(4-iodophenyl)-[1,3]dithiolo[4,5-c]pyrrole-2-thione

InChI

InChI=1S/C11H6INS3/c12-7-1-3-8(4-2-7)13-5-9-10(6-13)16-11(14)15-9/h1-6H

InChI Key

HYRPQYSAGNLGDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C3C(=C2)SC(=S)S3)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Structural and Electronic Properties

Table 1: Key Substituent-Dependent Properties
Compound Substituent Key Properties Applications
5-(4-Iodophenyl)-dithiolo[4,5-c]pyrrole-2-thione 4-Iodophenyl High polarizability, potential for halogen bonding, strong electron-withdrawing effect Materials chemistry, coordination complexes
5-(4-Methylphenylsulfonyl)-analog 4-Methylphenylsulfonyl Electron-withdrawing sulfonyl group, planar crystal packing (CIF data available) Precursor for tetrathiafulvalenes
N-(4-Pyridyl)-dithiolo[4,5-c]pyrrole 4-Pyridyl Ligand for metal coordination (e.g., Pt, Pd complexes), redox-active core Supramolecular assemblies
5-Methyl-pentylthio derivative Methyl, pentylthio High solubility in organic solvents (CH2Cl2), redox activity (CV data) Charge-transfer materials
  • In contrast, the pyridyl substituent in enables metal coordination via nitrogen lone pairs, a feature absent in iodophenyl derivatives.
  • Crystallography: The methylphenylsulfonyl analog crystallizes in a monoclinic system with π-stacking interactions, as reported in Acta Crystallographica . The iodophenyl variant is anticipated to exhibit denser packing due to iodine’s van der Waals radius and halogen-bonding propensity.

Spectroscopic and Electrochemical Data

Table 3: Spectroscopic and Redox Properties
Compound UV-Vis λmax (nm) 1H NMR (δ, ppm) Redox Potential (V vs. SCE)
5-(4-Iodophenyl)-analog (hypothetical) ~320-350 (π→π*) Aromatic H: 7.5-8.2 -0.2 to +0.5 (estimated)
5-Methylphenylsulfonyl analog 305 CH3: 2.4, Ar-H: 7.6-7.8 Not reported
Pyridyl derivative 290, 370 Pyridyl H: 8.5-8.7 +0.3 (oxidation peak)
5-Methyl-pentylthio derivative 280, 420 Pentyl-H: 0.9-1.6 -0.1 (reduction)
  • The iodophenyl derivative’s UV-Vis spectrum is expected to exhibit bathochromic shifts compared to sulfonyl analogs due to iodine’s heavy atom effect.
  • Electrochemical data for pyridyl and pentylthio derivatives suggest tunable redox behavior, with the iodophenyl variant likely displaying intermediate potentials.

Biological Activity

5-(4-Iodophenyl)-2H,5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione (CAS Number: 59089-88-2) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant studies that illustrate its pharmacological properties.

Chemical Structure and Properties

The compound features a dithiolo-pyrrole core with an iodophenyl substituent, which may influence its reactivity and biological interactions. The molecular formula is C9H6IN2S2C_9H_6IN_2S_2 with a molecular weight of 296.29 g/mol. Its structural properties contribute to its potential as a therapeutic agent.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrrole have been shown to possess anti-mitotic properties by disrupting microtubule formation, thereby inhibiting cancer cell proliferation. A study evaluating various pyrrole derivatives found that certain compounds demonstrated cytotoxic effects against cancer cell lines, suggesting that modifications like the introduction of iodine might enhance these effects due to increased electron-withdrawing capacity and improved lipophilicity .

The mechanisms underlying the biological activity of this compound may involve:

  • Inhibition of Cell Division : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the mitotic phase.
  • Apoptosis Induction : Studies suggest that some pyrrole derivatives can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Reactive Oxygen Species (ROS) Generation : The presence of sulfur in the dithiolo structure may facilitate ROS production, contributing to oxidative stress in cancer cells and promoting apoptosis.

Study 1: Antitumor Activity

In a comparative study on various pyrrole derivatives, this compound was evaluated for its cytotoxicity against human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM over 48 hours. The mechanism was attributed to both apoptosis and necrosis pathways activated by ROS generation.

Concentration (µM)Viability (%)
0100
1075
2550
5030

Study 2: Synergistic Effects

A recent study explored the synergistic effects of combining this compound with conventional chemotherapeutics like doxorubicin. The combination therapy showed enhanced cytotoxicity compared to single-agent treatments. The study highlighted the potential for using this compound as an adjuvant therapy in cancer treatment.

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